
Urdamycin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OM-4842 is a platelet aggregation inhibitor from Streptomyces.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Urdamycin G exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it is effective against various strains, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results, highlighting its potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4.0 |
Bacillus subtilis | 8.0 |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial efficacy .
Anticancer Properties
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of human leukemia cells and other malignancies. The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated this compound's effects on several cancer cell lines, including:
- Human leukemia (L1210)
- Breast cancer (MCF-7)
- Colon cancer (HCT116)
The results indicated that this compound exhibited GI50 values ranging from 0.01 to 0.1 µM across these cell lines, suggesting a strong potential for development as an anticancer drug .
Biosynthetic Pathways
Research into the biosynthesis of this compound has revealed insights into its structural characteristics and genetic underpinnings. The gene cluster responsible for its production includes several genes involved in polyketide synthesis and glycosylation processes. Understanding these pathways not only aids in the production of this compound but also facilitates the development of analogs with enhanced activity or reduced toxicity.
Key Genes Involved
- urdM : Involved in oxygenation at position 12b.
- urdGT2 : Catalyzes the glycosyltransfer step essential for urdamycin biosynthesis .
Structural Modifications and Derivatives
Modification of this compound has been explored to enhance its biological activity. Derivatives created through methods such as O-acylation have shown improved efficacy against cancer cells, indicating that structural changes can significantly influence pharmacological properties.
Table: Structural Modifications and Their Effects
Modification | Effect on Activity |
---|---|
O-acylation | Enhanced activity against L1210 cells |
Glycosylation pattern change | Minimal impact on overall activity |
These findings underscore the importance of chemical modifications in optimizing therapeutic agents derived from natural products .
Q & A
Basic Research Questions
Q. What are the key structural and biosynthetic features distinguishing Urdamycin G from other urdamycin derivatives?
this compound belongs to the angucycline class of polyketides, characterized by a tetracyclic aromatic aglycone core decorated with deoxysugar moieties. Unlike Urdamycin A, which contains a C-glycosylated D-olivose at position C-12b, this compound’s structural uniqueness likely arises from variations in glycosylation or oxygenation patterns. Biosynthetically, these differences are governed by tailoring enzymes (e.g., glycosyltransferases, oxygenases) encoded in the urdamycin gene cluster. For example, inactivation of urdGT2 disrupts C-glycosylation, leading to simpler derivatives like urdamycins I–K . Comparative genomic analysis of urdamycin-producing Streptomyces strains can clarify these distinctions .
Q. What experimental methodologies are essential for isolating and purifying this compound from bacterial cultures?
Isolation typically involves:
- Fermentation optimization : Adjusting media (e.g., AM medium for S. fradiae) and growth conditions to maximize yield .
- Chromatographic techniques : Use of HPLC or TLC for initial separation, followed by preparative reverse-phase chromatography.
- Spectroscopic validation : NMR (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for structural confirmation . Note: Mutant strains (e.g., ΔurdQ/R) may simplify purification by reducing metabolic complexity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Discrepancies in cytotoxicity (e.g., IC50 variations between L1210 vs. A549 cells) often stem from:
- Cell line-specific factors : Differences in membrane permeability, efflux pumps, or target protein expression.
- Experimental design : Standardize protocols for cell viability assays (e.g., MTT vs. ATP-based assays) and control for batch-to-batch compound purity .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to map this compound’s interaction with mTOR or other targets .
Q. What genetic engineering strategies can enhance this compound production in heterologous hosts?
- Gene cluster refactoring : Eliminate polar effects in the urdamycin biosynthetic gene cluster by using orthogonal promoters .
- Combinatorial biosynthesis : Co-express tailoring enzymes (e.g., urdGT1a/b/c) in a heterologous host (e.g., S. lividans) to diversify glycosylation patterns .
- CRISPR-Cas9-mediated editing : Knock out competing pathways (e.g., tetracenomycin C production) in host strains to redirect metabolic flux .
Q. How should researchers design experiments to investigate this compound’s dual inhibition of mTORC1 and mTORC2?
- In vitro assays : Use kinase activity assays with purified mTOR complexes to measure IC50 values.
- Cell-based models : Employ siRNA knockdowns or CRISPR-edited cell lines to validate target specificity.
- In vivo models : Compare tumor regression in xenograft mice treated with this compound vs. Rapamycin, ensuring pharmacokinetic parameters (e.g., bioavailability) are quantified .
Methodological and Data Management Questions
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50/EC50 values.
- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations.
- Power analysis : Pre-determine sample sizes to ensure statistical robustness, especially for low-yield compounds .
Q. How can mixed-methods research designs address gaps in understanding this compound’s biosynthetic regulation?
Integrate:
- Quantitative data : RNA-seq to profile gene expression during fermentation.
- Qualitative data : Comparative metabolomics (LC-MS) to correlate gene activity with metabolite profiles.
- Triangulation : Validate findings via gene knockout/complementation studies .
Q. Ethical and Reporting Standards
Q. What ethical considerations apply to genetic manipulation of urdamycin-producing strains?
- Biosafety : Adhere to containment protocols for genetically modified microorganisms (GMMs).
- Data transparency : Deposit sequence data in public repositories (e.g., EMBL, GenBank) and disclose all genetic modifications in publications .
Q. How should researchers structure a manuscript on this compound to meet journal guidelines for reproducibility?
Q. What steps should be taken if structural data for this compound conflicts with prior literature on related angucyclines?
- Re-analysis : Verify spectroscopic data against known standards (e.g., compare NOESY correlations with Urdamycin A).
- Independent validation : Collaborate with a second lab to reproduce isolation and characterization steps .
- Crystallography : If feasible, resolve X-ray crystal structures to unambiguously confirm stereochemistry .
Propiedades
Número CAS |
115626-67-0 |
---|---|
Fórmula molecular |
C37H46O14 |
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
(3R,4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C37H46O14/c1-16-22(38)7-9-27(48-16)50-25-13-24(47-18(3)31(25)41)19-5-6-20-29(32(19)42)33(43)21-11-12-36(46)15-35(4,45)14-26(40)37(36,30(21)34(20)44)51-28-10-8-23(39)17(2)49-28/h5-6,11-12,16-18,22-25,27-28,31,38-39,41-42,45-46H,7-10,13-15H2,1-4H3/t16-,17-,18+,22-,23-,24+,25+,27-,28-,31+,35-,36-,37-/m0/s1 |
Clave InChI |
NXMILGRUJOPZOM-WCWCMWHBSA-N |
SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)OC7CCC(C(O7)C)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)O)O |
SMILES canónico |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)OC7CCC(C(O7)C)O)O)O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
115626-67-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aggreticin, OM-4842, OM4842, OM 4842, Urdamycin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.